4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane .
Industrial Production Methods
the general approach would involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammation pathways.
Medicine: Its analgesic properties are of interest in the development of new pain relief medications.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: This compound shares a similar naphthalene core but lacks the sulfonamide group.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another similar compound with a different substitution pattern on the naphthalene ring.
Uniqueness
4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is unique due to its sulfonamide group, which imparts significant anti-inflammatory and analgesic properties. This makes it distinct from other naphthalene derivatives that do not possess these functional groups.
Properties
IUPAC Name |
4-sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-17(15,16)10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14)(H2,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMSETFIZOSQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2S(=O)(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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